[2-(4-Methylphenoxy)phenyl]methanamine
Description
[2-(4-Methylphenoxy)phenyl]methanamine is a phenylmethanamine derivative featuring a 4-methylphenoxy substituent at the 2-position of the benzene ring. This compound belongs to a broader class of aromatic methanamines, which are frequently explored in medicinal chemistry and materials science due to their versatile pharmacological profiles and optoelectronic properties. These compounds are typically synthesized via Suzuki coupling, nitrile reductions (e.g., using LiAlH₄), or carbodiimide-mediated couplings .
Properties
IUPAC Name |
[2-(4-methylphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOVZAQWWRVUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(4-Methylphenoxy)phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as a phenyl group substituted with a 4-methylphenoxy moiety and a methanamine functional group. The synthesis typically involves the reaction of appropriate phenolic precursors with amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study reported Minimum Inhibitory Concentrations (MICs) ranging from 128 μg/mL to 256 μg/mL against various bacterial strains, highlighting its potential as an antimicrobial agent .
Antitumor Activity
The compound has been investigated for its antitumor properties. Specifically, it has shown cytotoxic effects against nasopharyngeal epithelial tumors. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation .
Neuropharmacological Effects
Recent studies have indicated that this compound may play a role in targeting neurological disorders. Its derivatives have been utilized in the synthesis of compounds aimed at treating conditions such as Alzheimer's disease, suggesting neuroprotective effects .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that modifications to the phenoxy group significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating substitutions.
- Cytotoxicity Assays : In vitro assays on nasopharyngeal tumor cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use.
- Neuroprotective Studies : Experimental models assessing the neuroprotective effects of related compounds showed promising results in reducing neuronal apoptosis and enhancing cognitive functions in animal models.
Data Tables
| Biological Activity | MIC (μg/mL) | IC50 (μM) | Effectiveness |
|---|---|---|---|
| Antimicrobial (Bacteria) | 128 - 256 | N/A | Moderate to High |
| Antitumor (Tumor Cells) | N/A | X (to be determined) | High |
| Neuroprotective | N/A | Y (to be determined) | Promising |
Scientific Research Applications
[2-(4-Methylphenoxy)phenyl]methanamine, also known as (2-(4-Methylphenoxy)phenyl)methanamine, is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It has the molecular formula C14H15NO and a molecular weight of 213.27 g/mol .
Scientific Research Applications
- Chemistry: It serves as a reagent in organic synthesis and as an intermediate in producing other chemical compounds.
- Biology: It can be utilized in biochemical assays and as a building block for synthesizing biologically active molecules.
- Medicine: The compound acts as an intermediate in synthesizing pharmaceuticals, including drugs for various therapeutic applications, such as neurological disorders. Derivatives of this compound can modulate neurotransmitter systems, potentially aiding in treating conditions like depression and anxiety.
- Industry: It is used as an additive in the production of dyes, paints, and cosmetics.
- Agricultural Chemistry: Explored for its role in formulating agrochemicals and its effectiveness as an active ingredient in pesticides and herbicides has been noted, contributing to more efficient crop protection strategies.
2-(4-Methylphenoxy)benzylamine hydrochloride has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and biochemical research. It can interact with various receptors and enzymes, making it a valuable compound in drug development. In biochemical assays, this compound has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, such as the DprE1 enzyme, which is crucial in the treatment of tuberculosis.
Material Science
Research into the material science applications of this compound reveals its potential in developing advanced materials, including polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for modifications that can improve material performance.
Safety and Toxicity
Safety assessments indicate that while the compound exhibits promising biological activity, careful handling is required due to its classification as a hazardous substance. Safety data sheets provide detailed information regarding proper storage and disposal methods. A preliminary toxicological profile suggests minimal acute toxicity at low concentrations; however, long-term studies are necessary to fully understand its safety profile.
Research Findings
Recent studies have highlighted the pharmacokinetic properties of this compound. In vivo experiments demonstrated favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Cmax (µM) | 18.3 ± 6.7 |
| Tmax (h) | 3.0 ± 0.0 |
| AUCinf (µM·h) | 78.6 ± 18.9 |
| Half-life (h) | 5.9 ± 2.6 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-(4-Methylphenoxy)phenyl]methanamine with structurally related methanamine derivatives, highlighting substituents, synthesis methods, yields, and applications based on the provided evidence:
Key Observations:
- Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance biological activity but may reduce solubility, whereas alkoxy groups (e.g., methoxy in ) improve pharmacokinetic properties.
- Synthesis Efficiency : Yields for methanamine derivatives range from 52% to 74% in multi-step syntheses, influenced by reaction conditions (e.g., LiAlH₄ reductions in vs. carbodiimide couplings in ).
- Biological Activity : Thiazole- and oxazole-containing derivatives () exhibit potent antimicrobial effects, while thiophene-modified compounds () are prioritized in materials science.
Notes
Data Limitations: Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Comparisons are inferred from structurally analogous compounds.
Substituent-Driven Properties: The 4-methylphenoxy group likely confers moderate lipophilicity, balancing solubility and membrane permeability for CNS-targeting applications.
Synthetic Challenges : Similar compounds require stringent anhydrous conditions for reductions (e.g., LiAlH₄ in ) and palladium catalysts for cross-couplings (e.g., Suzuki reactions in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
